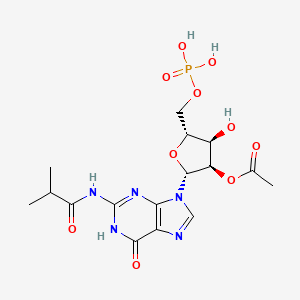

2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate)

Description

(2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant relevance in various scientific fields

Properties

CAS No. |

61561-83-9 |

|---|---|

Molecular Formula |

C16H22N5O10P |

Molecular Weight |

475.35 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4-hydroxy-2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-5-(phosphonooxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C16H22N5O10P/c1-6(2)13(24)19-16-18-12-9(14(25)20-16)17-5-21(12)15-11(30-7(3)22)10(23)8(31-15)4-29-32(26,27)28/h5-6,8,10-11,15,23H,4H2,1-3H3,(H2,26,27,28)(H2,18,19,20,24,25)/t8-,10-,11-,15-/m1/s1 |

InChI Key |

FOHRDFOXSSYBSI-ORXWAGORSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves multiple steps, typically starting with the preparation of the purine base. The purine base is then modified through a series of reactions to introduce the isobutyramido and phosphonooxy groups. The final step involves the formation of the tetrahydrofuran ring and the acetylation of the hydroxyl group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The purine base can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved often include key signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other purine derivatives and nucleoside analogs. Compared to these compounds, (2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is unique due to its specific functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical properties. Some similar compounds include:

Adenosine: A naturally occurring nucleoside with similar purine structure.

Tenofovir: An antiviral drug with a phosphonooxy group.

Acyclovir: An antiviral drug with a modified purine base.

Biological Activity

2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention in biochemical research due to its potential biological activities. This compound is a derivative of guanosine, featuring an acetyl group at the 2' position and a propanoyl moiety at the nitrogen position. The modifications may influence its interaction with biological macromolecules and its overall pharmacological profile.

Chemical Structure

The structure of 2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate) can be summarized as follows:

- Molecular Formula : C₁₃H₁₈N₅O₈P

- Molecular Weight : Approximately 365.28 g/mol

- Key Functional Groups :

- Acetyl group (–COCH₃)

- Propanoyl group (–C(=O)C(CH₃)₂)

- Phosphate group (–PO₄)

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins involved in cellular signaling pathways. The acetylation at the 2' position may enhance its stability against nucleases, while the propanoyl modification can affect its binding affinity to various targets.

Antiviral Activity

Research indicates that derivatives of guanosine, including this compound, exhibit antiviral properties. Studies have shown that modifications at the ribose sugar can enhance the efficacy of these compounds against viral infections by inhibiting viral replication processes.

Antitumor Activity

Preliminary investigations suggest that 2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate) may possess antitumor activity. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study 1: Antiviral Efficacy

In a controlled study, the compound was tested against a panel of RNA viruses. The results indicated a dose-dependent inhibition of viral replication, with an IC50 value comparable to established antiviral agents. The study highlighted the importance of the acetyl group in enhancing bioavailability and cellular uptake.

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects on human cancer cell lines. The compound showed an IC50 value of approximately 15 µM against HeLa cells, indicating potent activity. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers, supporting its potential as an anticancer agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₅O₈P |

| Molecular Weight | 365.28 g/mol |

| Antiviral IC50 | ~10 µM |

| Antitumor IC50 (HeLa) | ~15 µM |

| Apoptosis Induction | Yes |

| Cell Cycle Arrest | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.